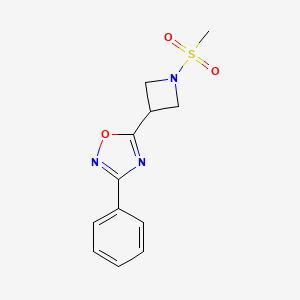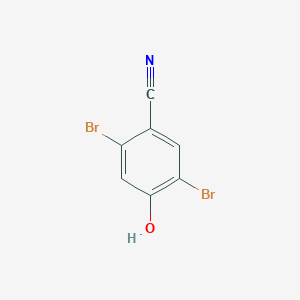
2,5-Dibromo-4-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Br2NO. It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Wirkmechanismus
Target of Action
The primary target of 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic process in plants . This compound is a nitrile herbicide that inhibits photosynthesis, thereby preventing the plant from converting light energy into chemical energy .
Mode of Action
This compound acts by inhibiting photosynthesis and ATP formation by blocking electron transport . This disruption in the photosynthetic process prevents the plant from producing the energy it needs to grow and survive .
Biochemical Pathways
The biochemical pathway affected by this compound is the photosynthetic electron transport chain . By blocking this pathway, the compound prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP, the energy currency of the cell . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is absorbed by the foliage of plants and moves very little within the plant . The compound is moderately toxic to mammals .
Result of Action
The result of the action of this compound is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride . Additionally, the compound’s persistence in the environment can increase in soils with elevated clay or organic matter content, suggesting that its bioavailability to microorganisms in these environments is somewhat limited .
Biochemische Analyse
Biochemical Properties
2,5-Dibromo-4-hydroxybenzonitrile has been found to interact with certain enzymes and proteins. For instance, it has been shown to be transformed by the nitrile hydratase–amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which are then hydrolyzed into carboxylic acids .
Cellular Effects
In cellular environments, this compound has been observed to have significant effects. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that this compound can influence cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with certain biomolecules. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that the compound may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-hydroxybenzonitrile can be synthesized through the bromination of 4-hydroxybenzonitrile. The process involves using an eco-friendly brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium. This reaction is carried out under ambient conditions without the need for a catalyst, resulting in a high yield of 91-99% with a melting point of 189-191°C .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, emphasizing eco-friendly practices. The process involves continuous stirring of 4-hydroxybenzonitrile with the brominating reagent, followed by filtration, washing with deionized water, and drying the precipitate under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups.
Hydrolysis: The compound can be hydrolyzed to form 2,5-dibromo-4-hydroxybenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents or nucleophiles under mild conditions.
Hydrolysis: Performed using aqueous solutions at elevated temperatures and specific pH levels.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives.
Hydrolysis: The major product is 2,5-dibromo-4-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-4-hydroxybenzonitrile has several applications in scientific research:
Agriculture: Used as a herbicide to control broad-leaved weeds in cereal crops.
Chemistry: Employed in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on soil actinobacteria and its role in biodegradation processes.
Medicine: Investigated for its potential biological activities and interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)
- 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)
- 2,6-Dichlorobenzonitrile (Dichlobenil)
Uniqueness
2,5-Dibromo-4-hydroxybenzonitrile is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and toxicity profiles, making it suitable for specific applications in agriculture and research .
Eigenschaften
IUPAC Name |
2,5-dibromo-4-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPVZUEQVYPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
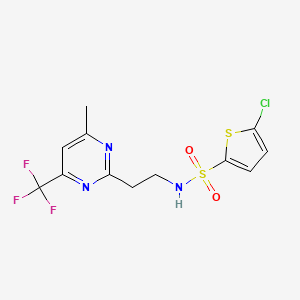



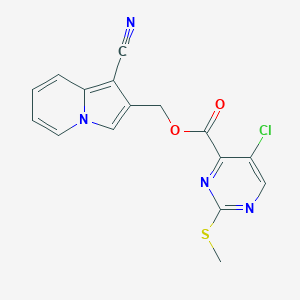
![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)
![2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2705275.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)
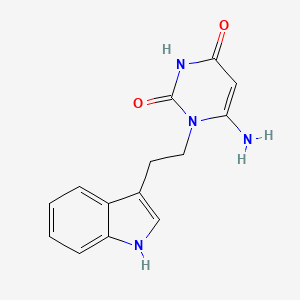
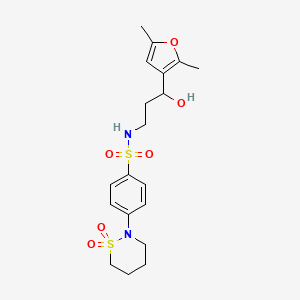
![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)
![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)
